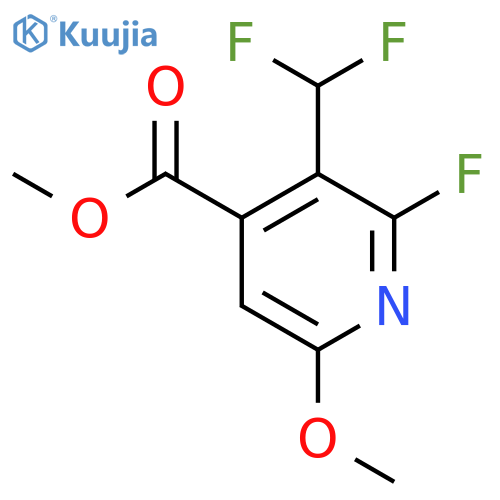

Cas no 1806971-18-5 (Methyl 3-(difluoromethyl)-2-fluoro-6-methoxypyridine-4-carboxylate)

1806971-18-5 structure

商品名:Methyl 3-(difluoromethyl)-2-fluoro-6-methoxypyridine-4-carboxylate

CAS番号:1806971-18-5

MF:C9H8F3NO3

メガワット:235.15993309021

CID:4883459

Methyl 3-(difluoromethyl)-2-fluoro-6-methoxypyridine-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 3-(difluoromethyl)-2-fluoro-6-methoxypyridine-4-carboxylate

-

- インチ: 1S/C9H8F3NO3/c1-15-5-3-4(9(14)16-2)6(7(10)11)8(12)13-5/h3,7H,1-2H3

- InChIKey: SWIPUTYZQMGQJX-UHFFFAOYSA-N

- ほほえんだ: FC(C1C(=NC(=CC=1C(=O)OC)OC)F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 252

- トポロジー分子極性表面積: 48.4

- 疎水性パラメータ計算基準値(XlogP): 2.1

Methyl 3-(difluoromethyl)-2-fluoro-6-methoxypyridine-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029034393-1g |

Methyl 3-(difluoromethyl)-2-fluoro-6-methoxypyridine-4-carboxylate |

1806971-18-5 | 95% | 1g |

$2,837.10 | 2022-03-31 | |

| Alichem | A029034393-500mg |

Methyl 3-(difluoromethyl)-2-fluoro-6-methoxypyridine-4-carboxylate |

1806971-18-5 | 95% | 500mg |

$1,718.70 | 2022-03-31 | |

| Alichem | A029034393-250mg |

Methyl 3-(difluoromethyl)-2-fluoro-6-methoxypyridine-4-carboxylate |

1806971-18-5 | 95% | 250mg |

$1,078.00 | 2022-03-31 |

Methyl 3-(difluoromethyl)-2-fluoro-6-methoxypyridine-4-carboxylate 関連文献

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

1806971-18-5 (Methyl 3-(difluoromethyl)-2-fluoro-6-methoxypyridine-4-carboxylate) 関連製品

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量